Methyl 2-amino-1-(4-methylphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1-(4-methylphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(4-methylphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of an amine catalyst, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, typically around 80-100°C, and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the integrity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(4-methylphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
Methyl 2-amino-1-(4-methylphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(4-methylphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecules. This interaction can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: Another nitrogen-containing heterocycle with comparable reactivity.
Quinoxaline: A related compound with two nitrogen atoms in the ring structure.
Uniqueness
Methyl 2-amino-1-(4-methylphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its combination of aromatic and aliphatic components, which provide a diverse range of chemical reactivity and potential applications. Its specific functional groups also allow for targeted interactions in biological systems, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C24H23N3O5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-methylphenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H23N3O5/c1-14-6-10-16(11-7-14)26-18-4-3-5-19(28)21(18)20(22(23(26)25)24(29)32-2)15-8-12-17(13-9-15)27(30)31/h6-13,20H,3-5,25H2,1-2H3 |
InChI Key |
UAEIXLHSSVQSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C(=O)OC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.